Epipinoresinol
Overview
Description
Synthesis Analysis
The synthesis of complex molecules often involves strategic planning and execution of chemical reactions that can lead to unexpected results. For instance, the synthesis of 2-epi-amphidinolide E demonstrated a highly selective C(2) stereochemical inversion during the esterification process, which was an unexpected outcome of the modified Yamaguchi esterification . Similarly, the synthesis of the phytotoxic natural product epipyriculol was achieved in 17 steps starting from methyl l-tartrate, showcasing the intricate steps required to assemble complex natural products .
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using techniques such as single-crystal diffraction methods. The crystal structure of the diacetate of (+)-epipinoresinol was determined, revealing that it crystallizes in the monoclinic space group P21. The study provided detailed measurements of bond distances and angles, which are crucial for understanding the three-dimensional arrangement of atoms within the molecule .
Chemical Reactions Analysis
Chemical reactions are central to the transformation of molecules into desired products. The optimized conversion of lignans pino
Scientific Research Applications
Overview of Epipinoresinol
Epipinoresinol is a bioactive compound found in various plants and has been the subject of scientific research due to its potential therapeutic applications. It is a type of lignan, a group of compounds known for their presence in the plant kingdom and their diverse biological activities.
Therapeutic Potential in Cancer Treatment
The research on epipinoresinol has revealed its potential in cancer therapy. A study by Elhady et al. (2022) highlighted the presence of epipinoresinol in the ethyl acetate fraction of Thonningia sanguinea, demonstrating its potential as an adjuvant therapy in cancer treatments. The study utilized gas chromatography combined with tandem mass spectrometry (GC-MS/MS) to quantify epipinoresinol and other compounds, revealing their binding interactions with the epidermal growth factor receptor (EGFR), a key player in many cancer pathways (Elhady et al., 2022).
Role in Viral Inhibition
Another interesting application of epipinoresinol is in the field of virology. In a study conducted by Moharana et al. (2022), the efficacy of epipinoresinol in inhibiting Hepatitis A virus (HAV) was explored. The study employed molecular docking and dynamics simulation to show that epipinoresinol, along with other phytochemicals, has a significant capability to bind with hepatitis A virus protein, indicating its potential as a therapeutic agent against HAV (Moharana et al., 2022).
Future Directions
properties
IUPAC Name |
4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-WZBLMQSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epipinoresinol | |
CAS RN |
18779-41-4, 24404-50-0 | |
Record name | Phenol, 4,4′-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18779-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Epipinoresinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24404-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epipinoresinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPIPINORESINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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